1-Phenyl-1H-pyrazole-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIBNRILAXLIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Pyrazole Derivatives in Drug Discovery
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of modern pharmaceuticals. globalresearchonline.netnih.govresearchgate.net Its derivatives are recognized for their metabolic stability and their ability to engage in various biological interactions, making them a "privileged scaffold" in drug discovery. nih.govnih.govtandfonline.com The versatility of the pyrazole ring is demonstrated by its presence in numerous FDA-approved drugs with diverse therapeutic applications. nih.govnih.govrsc.org
The pharmacological importance of pyrazoles stems from their wide spectrum of biological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidiabetic properties. globalresearchonline.netmdpi.comnih.gov This broad utility has spurred extensive research, leading to the development of many commercially successful drugs. researchgate.net For instance, Celecoxib is a potent anti-inflammatory drug, while Rimonabant was developed as an anti-obesity agent. mdpi.comnih.gov The pyrazole core is also central to anticancer drugs like Crizotinib and Ruxolitinib, the anticoagulant Apixaban, and Sildenafil for erectile dysfunction. nih.govnih.govresearchgate.net The continued approval of new pyrazole-containing drugs highlights the enduring importance of this scaffold in addressing various clinical needs. nih.govtandfonline.com
Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Core
| Drug Name | Therapeutic Class | Primary Use |
| Celecoxib | Anti-inflammatory | Pain and inflammation relief nih.gov |
| Apixaban | Anticoagulant | Prevention of blood clots nih.govnih.gov |
| Ruxolitinib | Anticancer | Treatment of myelofibrosis nih.govnih.gov |
| Crizotinib | Anticancer | Treatment of non-small cell lung cancer nih.govnih.gov |
| Sildenafil | PDE5 Inhibitor | Treatment of erectile dysfunction nih.govresearchgate.net |
| Rimonabant | Anti-obesity | Weight management (withdrawn) nih.govnih.gov |
| Zavegepant | CGRP Antagonist | Treatment of migraine nih.gov |
| Lenacapavir | Antiretroviral | Treatment of HIV/AIDS nih.gov |
The Integral Role of Sulfonamide Moieties in Bioactive Compounds
The sulfonamide functional group (-SO₂NH₂) is another stalwart of medicinal chemistry, first gaining prominence with the advent of sulfa drugs, the first systemic antimicrobial agents. mhmedical.comwikipedia.org While their initial use was primarily for treating bacterial infections, the application of sulfonamides has expanded dramatically over time. ajchem-b.comajchem-b.comnih.gov Today, this moiety is a key component in a wide range of therapeutic agents, including diuretics, antidiabetic drugs, anticonvulsants, and anti-inflammatory agents. ekb.egopenaccesspub.org
The enduring relevance of the sulfonamide group is due to its unique chemical properties and its ability to act as a bioisostere of the carboxylic group, often improving metabolic stability and cell membrane permeability. nih.gov Sulfonamides exert their effects through various mechanisms, such as the competitive inhibition of dihydropteroate (B1496061) synthase in bacteria, which is essential for folic acid synthesis. mhmedical.comnih.govnumberanalytics.com Beyond their antimicrobial role, they are found in carbonic anhydrase inhibitors like Acetazolamide, diuretics like Furosemide, and anti-inflammatory COX-2 inhibitors like Celecoxib. ekb.eg The versatility and proven track record of the sulfonamide moiety ensure its continued importance as a building block in the design of new drugs. ajchem-b.comresearchgate.net
Table 2: Examples of Drugs Incorporating the Sulfonamide Moiety
| Drug Name | Therapeutic Class | Primary Use |
| Sulfamethoxazole | Antibacterial | Treatment of bacterial infections nih.gov |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Treatment of glaucoma, epilepsy ekb.eg |
| Furosemide | Diuretic | Treatment of edema and hypertension ekb.eg |
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Pain and inflammation relief ekb.egopenaccesspub.org |
| Darunavir | Antiviral (Protease Inhibitor) | Treatment of HIV/AIDS ekb.eg |
| Zonisamide | Anticonvulsant | Treatment of epilepsy ekb.eg |
| Sulfasalazine | Anti-inflammatory | Treatment of rheumatoid arthritis ekb.egopenaccesspub.org |
Strategic Rationale for Investigating 1 Phenyl 1h Pyrazole 3 Sulfonamide Derivatives
Foundational Synthetic Pathways for the Pyrazole Heterocyclic Ring System
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its synthesis is a cornerstone of heterocyclic chemistry, with several established methods for its construction. chemhelpasap.comacs.org
Cyclization Reactions for Pyrazole Core Formation
The most fundamental and widely used method for synthesizing the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com This reaction, known as the Knorr pyrazole synthesis, is a versatile and efficient method for creating a wide range of substituted pyrazoles. jk-sci.comslideshare.netslideshare.net
The Knorr pyrazole synthesis typically proceeds under acidic or neutral conditions. The mechanism involves the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine. chemhelpasap.comwikipedia.org This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group, leading to the formation of a dihydro-pyrazole intermediate. Subsequent dehydration yields the aromatic pyrazole ring. chemhelpasap.comwikipedia.org The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. mdpi.comwikipedia.org
Another significant cyclization approach is the Paal-Knorr synthesis, which is conceptually similar to the Knorr synthesis but is typically used for the synthesis of pyrroles and furans. alfa-chemistry.comwikipedia.org However, variations of this reaction can also be adapted for pyrazole synthesis. wikipedia.org
Table 1: Comparison of Knorr and Paal-Knorr Syntheses
| Feature | Knorr Pyrazole Synthesis | Paal-Knorr Synthesis |
| Primary Application | Synthesis of pyrazoles slideshare.netslideshare.net | Synthesis of pyrroles and furans alfa-chemistry.comwikipedia.org |
| Key Reactants | 1,3-Dicarbonyl compound and hydrazine chemhelpasap.comjk-sci.com | 1,4-Dicarbonyl compound and amine/ammonia or dehydrating agent alfa-chemistry.comwikipedia.org |
| Catalyst | Typically acid-catalyzed jk-sci.comslideshare.net | Can be acid-catalyzed or proceed under neutral conditions wikipedia.orgorganic-chemistry.org |
General Synthetic Routes to Substituted Pyrazoles
Beyond the classic Knorr synthesis, several other methods have been developed to access substituted pyrazoles. These routes often offer advantages in terms of regioselectivity and functional group tolerance.
One such method involves the [3+2] cycloaddition reaction between a nitrile imine and an alkene. nih.gov This approach allows for the construction of highly substituted pyrazoles with good control over the substitution pattern. Another versatile method is the reaction of α,β-unsaturated ketones with hydrazines, which provides access to a variety of pyrazole derivatives. nih.govmdpi.com
The Vilsmeier-Haack reaction of hydrazones can be employed to introduce a formyl group at the 4-position of the pyrazole ring, providing a useful handle for further functionalization. nih.govtandfonline.com Additionally, the reaction of acetylenic ketones with hydrazines is a regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles. mdpi.com
Modern synthetic methods have also been applied to pyrazole synthesis. For instance, copper-catalyzed domino C-N coupling/hydroamination reactions of acetylenes and diamines have been reported to produce pyrazoles in good yields. nih.gov Furthermore, multicomponent reactions, where three or more reactants combine in a single step, have emerged as powerful tools for the efficient synthesis of complex pyrazole structures. beilstein-journals.org
Introduction Strategies for the Sulfonamide Moiety within Pyrazole Architectures
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. scielo.org.mxrsc.org Its incorporation into the pyrazole scaffold is crucial for the biological activity of many pyrazole-based drugs.
Coupling Reactions for Sulfonamide Integration
A common and effective method for introducing the sulfonamide group is through the coupling of a pyrazole-sulfonyl chloride with an appropriate amine. acs.orgnih.gov This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM). acs.orgnih.gov
The pyrazole-sulfonyl chloride precursor can be synthesized by the chlorosulfonation of the corresponding pyrazole using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the pyrazole ring, which can then be readily coupled with a variety of amines to generate a library of sulfonamide derivatives. butlerov.com
Reaction Sequences for Direct Sulfonamide Attachment
Direct C-H sulfonamidation has emerged as an attractive and atom-economical strategy for the synthesis of N-aryl sulfonamides. rsc.orgrsc.org This approach avoids the pre-functionalization of the pyrazole ring with a sulfonyl chloride group.
Rhodium-catalyzed C-H activation has been successfully employed for the direct sulfonamidation of 2-phenylpyridine (B120327) derivatives using sulfonyl azides. rsc.org This methodology can be extended to other heterocyclic systems, including pyrazoles, where a directing group on the pyrazole ring can guide the C-H activation and subsequent sulfonamidation to a specific position. rsc.org Copper-mediated C-H amidation and sulfonamidation using a removable directing group, such as 2-aminophenyl-1H-pyrazole, has also been reported as an efficient method. nih.gov
Advanced Derivatization Approaches on the this compound Scaffold
To explore the structure-activity relationship and optimize the pharmacological properties of this compound, various derivatization strategies have been employed. These approaches focus on modifying different parts of the molecule, including the phenyl ring, the pyrazole core, and the sulfonamide nitrogen.
A common strategy involves the synthesis of a series of analogs by reacting a common intermediate with a diverse range of building blocks. For example, a series of hispolon-derived pyrazole sulfonamides were synthesized by reacting hispolons with 4-sulfonamide phenylhydrazine (B124118) hydrochloride. scielo.org.mx This approach allows for the introduction of various substituents on the pyrazole ring, leading to a library of compounds with potentially different biological activities. scielo.org.mx
Furthermore, the sulfonamide nitrogen can be alkylated or arylated to introduce additional diversity. researchgate.net The phenyl ring attached to the pyrazole can also be substituted with different functional groups to modulate the electronic and steric properties of the molecule. These modifications can have a significant impact on the compound's interaction with its biological target.
Strategic N-Substitution Patterns on the Pyrazole Ring
One common approach involves the reaction of substituted phenylhydrazines with appropriate precursors. For instance, the synthesis of 4-{5-[2-(4-hydroxy-3-methoxy-phenyl)-vinyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide is achieved by reacting hispolons with 4-sulfonamide phenylhydrazine hydrochloride. scielo.org.mx This method allows for the direct incorporation of a phenylsulfonamide moiety at the N-1 position.
Furthermore, the nature of the substituent on the N-phenyl ring can be varied to explore structure-activity relationships. For example, derivatives bearing chloro, fluoro, or methoxy (B1213986) groups on the phenyl ring have been synthesized. nih.govacs.org The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can impact the molecule's interaction with biological targets. acs.org The antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1), for instance, appears to be optimized by 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N-1 position of the pyrazole ring. nih.gov
The following table summarizes some examples of N-substituted this compound derivatives and their synthetic precursors.
| N-1 Substituent | Precursor 1 | Precursor 2 | Resulting Derivative |
| 4-Sulfonamide phenyl | Hispolon | 4-Sulfonamide phenylhydrazine hydrochloride | 4-{5-[2-(Aryl)-vinyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide |
| 3-Chlorophenyl | - | 3-Chlorophenylhydrazine | 1-(3-Chlorophenyl)-1H-pyrazole derivative |
| 4-Fluorophenyl | - | 4-Fluorophenylhydrazine | 1-(4-Fluorophenyl)-1H-pyrazole derivative |
| 4-Nitrophenyl | Trichloromethyl enone | 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-5-phenyl-3-(trichloromethyl)-1H-pyrazole |
Modifications and Substitutions on the Pendant Phenyl Ring
Modifications to the pendant phenyl ring at other positions of the pyrazole core also play a crucial role in tailoring the properties of these sulfonamides. These substitutions can influence factors such as lipophilicity, metabolic stability, and target-binding affinity.
A common strategy involves the use of substituted benzaldehydes or acetophenones in the initial synthesis of the pyrazole scaffold. For example, chalcones derived from substituted benzaldehydes can be used as starting materials for the synthesis of various pyrazole derivatives. nih.gov This allows for the introduction of a wide range of substituents onto the phenyl ring.
Researchers have explored the impact of various functional groups on the pendant phenyl ring. For instance, the introduction of a 4-(dimethylamino)phenyl group has been reported. nanobioletters.com Similarly, the synthesis of derivatives with 4-chloro, 3,4-dichloro, and 4-methoxy substituents on the phenyl ring has been achieved, starting from the corresponding substituted acetophenones. nih.gov The presence of halogen atoms on the aromatic rings can contribute to passive diffusion through cell walls, potentially enhancing biological activity. nih.gov
The table below provides examples of substitutions on the pendant phenyl ring and the corresponding starting materials.
| Pendant Phenyl Substituent | Starting Material |
| 4-(Dimethylamino) | 4-(Dimethylamino)benzaldehyde |
| 4-Chloro | 1-(4-Chlorophenyl)ethan-1-one |
| 3,4-Dichloro | 1-(3,4-Dichlorophenyl)ethan-1-one |
| 4-Methoxy | 1-(4-Methoxyphenyl)ethan-1-one |
Introduction of Diverse Chemical Moieties via Functional Group Transformations
The versatility of the this compound scaffold is further enhanced by the ability to introduce diverse chemical moieties through various functional group transformations. These transformations allow for the creation of a wide array of derivatives with unique properties.
One key transformation is the conversion of a precursor functional group into a sulfonamide. This is often achieved by reacting a suitable amine with a sulfonyl chloride. For example, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides were synthesized by condensing ampyrone with different benzenesulfonyl chlorides. nih.gov
Another important functional group transformation is the formation of pyrazole carbothioamides. These can be synthesized through the (3+2) cycloaddition of chalcones with hydrazinecarbothioamide hydrochloride. nanobioletters.com This reaction introduces a thiourea-like functionality, which can significantly alter the molecule's biological profile.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, offer powerful tools for functionalizing the pyrazole ring. researchgate.net These reactions enable the introduction of various aryl, alkynyl, and vinyl groups, leading to a diverse range of substituted pyrazole derivatives. For instance, 1,3-substituted pyrazole-based carboxamides have been synthesized using these methods. researchgate.net
The following table highlights some key functional group transformations and the resulting chemical moieties.
| Transformation | Starting Moiety | Reagent | Resulting Moiety |
| Sulfonamide formation | Amine | Benzenesulfonyl chloride | Sulfonamide |
| Carbothioamide formation | Chalcone | Hydrazinecarbothioamide hydrochloride | Pyrazole carbothioamide |
| Suzuki Coupling | Pyrazole triflate | Arylboronic acid | Aryl-substituted pyrazole |
| Sonogashira Coupling | Pyrazole triflate | Terminal alkyne | Alkynyl-substituted pyrazole |
Bioisosteric Replacement Strategies in Scaffold Modification
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the properties of a lead compound by replacing a functional group with another that has similar physical and chemical characteristics. drughunter.com In the context of this compound derivatives, this approach is employed to enhance potency, selectivity, and pharmacokinetic profiles. drughunter.com
A common bioisosteric replacement for a phenyl ring is a pyridyl ring. cambridgemedchemconsulting.com This substitution can reduce lipophilicity and potentially mitigate off-target effects like hERG inhibition. The introduction of nitrogen atoms into the aromatic system can also improve metabolic stability. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridazine (B1198779) has been shown to significantly reduce the logarithm of the partition coefficient (LogP), which can improve water solubility. cambridgemedchemconsulting.com
Another example of bioisosteric replacement involves the pyrazole carboxamide moiety itself. In the case of the cannabinoid receptor antagonist rimonabant, the pyrazole C3-carboxamide was successfully replaced with a 5-alkyl oxadiazole ring, leading to a new class of compounds with promising biological activity. nih.govrsc.org
The sulfoximine (B86345) group is also gaining attention as a potential bioisostere for sulfones and sulfonamides, offering opportunities to improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. drughunter.com
The table below illustrates some bioisosteric replacements relevant to the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Phenyl ring | Pyridyl ring | Reduced lipophilicity, improved metabolic stability |
| Phenyl ring | Pyridazine ring | Improved water solubility |
| Pyrazole C3-carboxamide | 5-Alkyl oxadiazole | Novel biological activity |
| Sulfonamide | Sulfoximine | Improved physicochemical and ADME properties |
Comprehensive Spectroscopic Characterization Techniques for Structural Confirmation
The unambiguous structural confirmation of newly synthesized this compound derivatives relies on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this process. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, characteristic signals confirm the presence of key structural features. The protons of the pyrazole ring typically appear as distinct signals. mdpi.comnih.gov For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole protons resonate at approximately 6.27, 7.53, and 7.65 ppm. mdpi.com The aromatic protons of the phenyl rings exhibit multiplets in the range of 6.51 to 8.20 ppm. nih.govrsc.org A singlet corresponding to the sulfonamide –SO₂NH– proton is often observed between 8.78 and 10.15 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atoms of the pyrazole ring show characteristic chemical shifts. nih.govgsu.edu For example, in some derivatives, the pyrazole C4 and C5 carbons appear around 105 ppm and 126 ppm, respectively. nih.gov The aromatic carbons of the phenyl rings resonate in the region of 111 to 161 ppm. rsc.org The presence of a carbonyl group, if part of a modification, is confirmed by a signal in the downfield region, typically around 187-195 ppm. nih.govmdpi.com
The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in this compound derivatives.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Pyrazole Ring Protons | 6.2 - 7.7 | 105 - 161 |
| Phenyl Ring Protons | 6.5 - 8.2 | 111 - 161 |
| Sulfonamide NH | 8.7 - 10.2 | - |
| Carbonyl Carbon | - | 187 - 195 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
In the IR spectra of this compound derivatives, several key absorption bands are observed. A broad band in the region of 3003–3475 cm⁻¹ is indicative of N-H stretching vibrations, corresponding to the sulfonamide group and any other amine or amide functionalities present. rsc.org The presence of the sulfonamide group is further confirmed by characteristic S=O stretching bands. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings typically appear in the range of 1570–1615 cm⁻¹. mdpi.com If a carbonyl group is present, a strong absorption band corresponding to the C=O stretch is observed around 1663–1695 cm⁻¹. nih.govmdpi.com The S-N stretching of the sulfonamide group can be observed near 900 cm⁻¹. nih.gov
The table below summarizes the characteristic IR absorption frequencies for important functional groups in these compounds.
| Functional Group | IR Absorption Frequency (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3003 - 3475 |
| C=O Stretch | 1663 - 1695 |
| C=N, C=C Stretch (Aromatic) | 1570 - 1615 |
| S-N Stretch | ~900 |
Mass Spectrometry (MS)
Mass spectrometry is a pivotal tool for determining the molecular weight and investigating the fragmentation pathways of novel compounds. For this compound and its derivatives, this technique provides crucial confirmation of their successful synthesis.
In studies of related pyrazole sulfonamide derivatives, electrospray ionization (ESI) is a commonly employed technique. For instance, a series of pyrazole sulfonamide derivatives designed as potential acetohydroxyacid synthase (AHAS) inhibitors were characterized by ESI-MS, consistently showing the protonated molecular ion peak [M+H]⁺, which confirms their respective molecular weights.
Table 1: Mass Spectrometry Data for Selected this compound Derivatives
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| 4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | C21H18BrN3O3S | 488.36 | Not specified |
| 4-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide | C25H18ClN3O2S | 475.95 | Not specified |
| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenylpropenone | C28H20N2O | 400.47 | 400 |
| 1-(4-Chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | C28H19ClN2O | 434.92 | 434, 436 (M+2) |
| 1-(3,4-Dichlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | C28H18Cl2N2O | 469.36 | 469, 471 (M+2) |
| 1-(4-Methoxyphenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-propenone | C29H22N2O2 | 430.49 | 430 |
Data sourced from multiple studies on pyrazole derivatives. nih.govnih.gov
The fragmentation patterns observed in the mass spectra of these derivatives often involve the cleavage of the sulfonamide group and fragmentation of the pyrazole ring, providing valuable structural information. The presence of isotopic patterns, such as the M+2 peak for chlorine-containing compounds, further corroborates the elemental composition. nih.gov
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur), which is then compared with the calculated theoretical values based on the proposed chemical structure. For the derivatives of this compound, the close agreement between the found and calculated elemental compositions provides strong evidence for their successful synthesis and purity. mdpi.com
Table 2: Elemental Analysis Data for Selected this compound Derivatives
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenylpropenone | C28H20N2O | Calculated | 83.98 | 5.03 | 7.00 |
| Found | 83.77 | 5.15 | 6.93 | ||
| 1-(4-Chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | C28H19ClN2O | Calculated | 77.33 | 4.40 | 6.44 |
| Found | 77.29 | 4.45 | 6.47 | ||
| 1-(3,4-Dichlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | C28H18Cl2N2O | Calculated | 71.65 | 3.87 | 5.97 |
| Found | 71.55 | 3.85 | 5.83 | ||
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C15H14N4O | Calculated | 67.65 | 5.30 | 21.04 |
| Found | 67.79 | 5.43 | 21.19 |
Data sourced from multiple studies on pyrazole derivatives. nih.govmdpi.com
The consistently small deviation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen for a wide array of derivatives underscores the reliability of the synthetic methodologies employed and confirms the assigned structures.
In Vitro Antiproliferative and Anticancer Efficacy Assessments
The investigation into the anticancer potential of this compound derivatives has revealed promising results. These compounds have been shown to exhibit significant antiproliferative effects against various human cancer cell lines, operating through mechanisms that include the inhibition of key cellular kinases.
A number of studies have demonstrated the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. For instance, certain pyrazolone (B3327878) derivatives have shown notable antiproliferative activity against non-small cell lung cancer cell lines A549 and NCI-H522. nih.gov Two specific compounds, P7 and P11, were particularly effective against these cell lines and exhibited lower cytotoxicity towards non-cancerous human lung fibroblast cells. nih.gov
The antiproliferative effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. In one study, novel pyrazole derivatives were tested against the PC-3 human prostate cancer cell line. nih.gov Two compounds, 3a and 3i, displayed IC50 values of 1.22 µM and 1.24 µM, respectively, which were comparable to the reference drugs Doxorubicin and Sorafenib. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | PC-3 | 1.22 | nih.gov |
| 3i | PC-3 | 1.24 | nih.gov |
| P7 | A549, NCI-H522 | - | nih.gov |
| P11 | A549, NCI-H522 | - | nih.gov |
A key mechanism underlying the anticancer activity of this compound derivatives is their ability to inhibit protein kinases, which are crucial for cell signaling and growth. nih.govupenn.edu Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary target, as its inhibition can disrupt angiogenesis, a process vital for tumor growth and metastasis. nih.govnih.gov
In a study investigating pyrazole derivatives, compound 3i was identified as a potent VEGFR-2 inhibitor with an IC50 value of 8.93 nM, which was approximately three times more active than the reference drug Sorafenib (IC50 = 30 nM). nih.gov Another compound, 3a, also demonstrated significant VEGFR-2 inhibitory activity with an IC50 of 38.28 nM. nih.gov The inhibition of VEGFR-2 by these compounds is a promising strategy for the development of new anti-angiogenic cancer therapies. nih.gov
Epidermal growth factor receptor (EGFR) is another important target for these derivatives. upenn.edudntb.gov.ua EGFR inhibitors have been shown to decrease the expression of vascular endothelial growth factor (VEGF), a key angiogenic factor, through multiple mechanisms. upenn.edudntb.gov.ua
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| 3i | VEGFR-2 | 8.93 | nih.gov |
| 3a | VEGFR-2 | 38.28 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 30 | nih.gov |
Comprehensive Antimicrobial and Antifungal Activity Studies
In addition to their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov These compounds have been tested against a variety of bacterial and fungal strains, showing potential for the development of new anti-infective agents.
Several studies have reported the efficacy of these derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanines exhibited potent activity against MRSA and quinolone-resistant S. aureus, with MIC values of 1 µg/mL for the most active compounds. nih.gov This activity was stronger than that of the standard drugs norfloxacin (B1679917) and oxacillin. nih.gov
Another study synthesized a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides and evaluated their in vitro antimicrobial activity. nih.govnih.gov Among the synthesized compounds, 4b, 4d, and 4e showed significant antimicrobial effects. nih.gov
Table 3: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative Series | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3-diphenyl-1H-pyrazoles (compounds 4, 6, 9, 10, 12, 15) | Methicillin-resistant Staphylococcus aureus, Quinolone-resistant S. aureus | 1 | nih.gov |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4b, 4d, 4e) | Not specified | - | nih.gov |
The activity of this compound derivatives against Gram-negative bacteria has also been investigated. Some synthesized pyrazole and pyridine (B92270) derivatives have shown moderate to high activity against Gram-negative bacteria. researchgate.net However, in some studies, the synthesized compounds did not show any activity against Gram-negative bacteria. nih.gov For example, the series of 1,3-diphenyl-1H-pyrazoles that were effective against Gram-positive strains showed no activity against Gram-negative bacteria. nih.gov This suggests that the structural features of the derivatives play a crucial role in determining their spectrum of antibacterial activity.
The antifungal potential of this compound derivatives has been demonstrated against various fungal pathogens. nih.govfrontiersin.orgfrontiersin.org One study reported that the compound 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide exhibited a favorable effect against Candida albicans and Candida tropicalis. nih.gov The minimum inhibitory concentration (MIC) against C. albicans was 62.5 µg/mL and against C. tropicalis was 125 µg/mL. nih.gov
In another study, a series of pyrazolecarbamide derivatives bearing a sulfonate fragment were evaluated for their in vitro antifungal activities. frontiersin.org These compounds showed the highest antifungal activity against Rhizoctonia solani. frontiersin.org Notably, compound T24 (EC50 = 0.45 mg/L) had higher antifungal activity than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L) against R. solani. frontiersin.org
Table 4: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC/EC50 | Reference |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 µg/mL | nih.gov |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | 125 µg/mL | nih.gov |
| T24 (pyrazolecarbamide derivative) | Rhizoctonia solani | 0.45 mg/L | frontiersin.org |
Antimycobacterial Activity Evaluations
Derivatives of the pyrazole sulfonamide class have been investigated for their potential to combat mycobacterial infections. In one study, a series of 14 pyrazole-based sulfonamide derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. dergipark.org.tr While these compounds were not direct derivatives of this compound, they shared the core pyrazole sulfonamide structure. The study revealed that these compounds exhibited a range of antimycobacterial efficacy. dergipark.org.tr
Another study focused on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives and their activity against Mycobacterium tuberculosis H37Rv. acs.org One of the synthesized compounds, 4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide, demonstrated notable antitubercular activity with a minimum inhibitory concentration (MIC) of 10.2 μg/mL and a 99% inhibition rate. acs.org These findings underscore the potential of the pyrazole sulfonamide scaffold as a source of new antimycobacterial agents. dergipark.org.tracs.org
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
| Pyrazole-based sulfonamide derivatives | Mycobacterium tuberculosis | Varied | dergipark.org.tr |
| 4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 10.2 μg/mL | acs.org |
Anti-inflammatory Response and Mechanism of Action Investigations
The anti-inflammatory potential of this compound analogues is a significant area of research, primarily focusing on their ability to inhibit cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition Studies (COX-1 and COX-2 Isoenzyme Selectivity)
A number of studies have highlighted the capacity of pyrazole sulfonamide derivatives to act as selective inhibitors of COX-2 over COX-1. This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining normal physiological functions, while COX-2 is upregulated during inflammation.
One research group synthesized a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. nih.gov These compounds were evaluated for their anti-inflammatory properties, a common feature of COX inhibitors. nih.gov Another study on new pyrazoline derivatives, which share a structural similarity to pyrazoles, demonstrated selective COX-2 inhibitory activity. acs.org
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole and pyrazoline derivatives from various studies.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazoline Derivative 2l | - | 0.040 | - | nih.gov |
| Pyrazoline Derivative 2j | - | 0.062 | - | nih.gov |
| Pyrazoline Derivative 2a | - | 0.107 | - | nih.gov |
| Pyrazoline Derivative 2g | - | 0.122 | - | nih.gov |
Modulation of Other Inflammatory Pathways
Beyond direct COX inhibition, some pyrazole-based compounds have been found to modulate other inflammatory pathways. For instance, certain 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of NADPH oxidase 2 (NOX2). mdpi.com NOX2 is an enzyme that generates reactive oxygen species, which are key mediators of inflammation. The inhibition of NOX2 represents an alternative mechanism through which these compounds can exert their anti-inflammatory effects. mdpi.com The study highlighted that these inhibitors could prevent amyloid-beta-induced oxidative stress and toxicity in microglial cells, suggesting a neuroprotective potential linked to their anti-inflammatory action. mdpi.com
Enzyme Inhibition Profiling of this compound Analogs
The this compound scaffold has been a fruitful starting point for the development of inhibitors targeting various enzymes, including carbonic anhydrases and acetylcholinesterase.
Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, hCA II)
Sulfonamide-bearing pyrazolone derivatives have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.
Research has shown that novel sulfonamide-bearing pyrazolone derivatives exhibit potent inhibitory activity against hCA I and hCA II. researchgate.net The inhibitory constants (Ki) for these compounds were found to be in the nanomolar range, indicating strong binding to the enzymes. researchgate.net For instance, a series of these derivatives displayed Ki values ranging from 18.03 to 75.54 nM for hCA I and 24.84 to 85.42 nM for hCA II. researchgate.net Another study on pyrazole- and pyridazinecarboxamide-containing sulfonamides also reported isoform-selective inhibition of hCA I, II, IX, and XII. nih.gov
The following table presents the inhibitory activities of selected sulfonamide-bearing pyrazolone derivatives against hCA I and hCA II.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Series 1a-f, 2a-f | 18.03 ± 2.86 – 75.54 ± 4.91 | 24.84 ± 1.57 – 85.42 ± 6.60 | researchgate.net |
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. acs.orgnih.govnih.govdergipark.org.trdergipark.org.trnih.govresearchgate.netresearchgate.net Several studies have explored the potential of pyrazole and pyrazoline derivatives as AChE inhibitors.
One study on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that these compounds possess both AChE and monoamine oxidase (MAO) inhibitory properties. nih.govresearchgate.net For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) was identified as a potent AChE inhibitor with a pIC50 value of 4.2. nih.govresearchgate.net Another investigation into new pyrazoline derivatives identified compound 2l as a highly potent AChE inhibitor with an IC50 value of 0.040 µM. acs.orgnih.gov Furthermore, a series of sulfonamide-bearing pyrazolone derivatives demonstrated significant AChE inhibitory activity, with Ki values in the range of 7.45 to 16.04 nM. researchgate.net
The table below summarizes the AChE inhibitory activity of various pyrazole and pyrazoline derivatives.
| Compound/Derivative | AChE Inhibition (IC50/pIC50/Ki) | Reference |
| 3-Aryl-1-phenyl-1H-pyrazole derivative 3e | pIC50 = 4.2 | nih.govresearchgate.net |
| Pyrazoline derivative 2l | IC50 = 0.040 µM | acs.orgnih.gov |
| Pyrazoline derivative 2j | IC50 = 0.062 µM | acs.orgnih.gov |
| Sulfonamide-bearing pyrazolone derivatives | Ki = 7.45 ± 0.98 – 16.04 ± 1.60 nM | researchgate.net |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)
Comprehensive searches of scientific literature and patent databases did not yield specific preclinical data regarding the inhibitory activity of this compound or its direct derivatives on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While the broader class of pyrazole-containing compounds has been investigated for MAO inhibition, no studies detailing the IC50 values or selectivity for this compound were identified. googleapis.comepo.orggoogle.comgoogleapis.com
Table 1: Inhibitory Activity of this compound Derivatives against MAO-A and MAO-B (No data available)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
|---|
Acetohydroxy Acid Synthase (AHAS) Inhibition
Investigations into the herbicidal properties of pyrazole sulfonamides have identified certain derivatives as inhibitors of acetohydroxy acid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. However, specific studies detailing the inhibitory effects of this compound on AHAS are not available in the reviewed literature. Research in this area has focused on other substituted pyrazole sulfonamide scaffolds.
Table 2: AHAS Inhibitory Activity of this compound Derivatives (No data available)
| Compound | Target Organism/Enzyme | IC50 (µM) | Inhibition (%) at specified concentration |
|---|
Lipoxygenase (LOX) Inhibition (e.g., 15-LOX)
The potential for pyrazole derivatives to act as inhibitors of lipoxygenase (LOX) enzymes, such as 15-lipoxygenase (15-LOX), has been an area of interest in the development of anti-inflammatory agents. Despite this, a review of the available scientific literature did not uncover any preclinical data specifically evaluating the 15-LOX inhibitory activity of this compound or its derivatives.
Table 3: 15-LOX Inhibitory Activity of this compound Derivatives (No data available)
| Compound | IC50 (µM) |
|---|
Antioxidant Capacity and Free Radical Scavenging Activity Assessments
The antioxidant potential of various heterocyclic compounds, including pyrazoles, is a subject of ongoing research. However, specific assessments of the antioxidant and free radical scavenging capabilities of this compound are not documented in the available preclinical studies.
In Vitro Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Superoxide)
There is a lack of published research on the in vitro radical scavenging activity of this compound and its derivatives. Consequently, no data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, or superoxide (B77818) radical scavenging assays are available for this specific compound.
Table 4: In Vitro Radical Scavenging Activity of this compound Derivatives (No data available)
| Assay | Compound | IC50 (µg/mL) or % Scavenging |
|---|---|---|
| DPPH Radical Scavenging | No data available | No data available |
| Nitric Oxide Radical Scavenging | No data available | No data available |
Cellular Antioxidant Mechanisms (e.g., Catalase Activity, Glutathione Levels)
Information regarding the effects of this compound on cellular antioxidant mechanisms is not present in the current body of scientific literature. There are no available preclinical studies that investigate the influence of this compound or its derivatives on the activity of antioxidant enzymes such as catalase or on the intracellular levels of glutathione.
Table 5: Effects of this compound Derivatives on Cellular Antioxidant Mechanisms (No data available)
| Parameter | Cell Line/Model | Treatment Concentration | Outcome |
|---|---|---|---|
| Catalase Activity | No data available | No data available | No data available |
Structure Activity Relationship Sar Elucidation and Lead Optimization Strategies for 1 Phenyl 1h Pyrazole 3 Sulfonamide Derivatives
Identification of Pharmacophoric Requirements and Key Structural Determinants for Biological Potency
The 1-phenyl-1H-pyrazole-3-sulfonamide scaffold is recognized as a significant pharmacophore, a molecular framework that carries the essential features required for biological activity. acs.org The pyrazole (B372694) ring itself is a privileged structure in drug development, and its substitution pattern is a key determinant of the molecule's efficacy and interaction with biological targets. nih.gov
Key structural features essential for the biological potency of this class of compounds include:
The Pyrazole Core : The pyrazole ring system is fundamental to the activity of these compounds. The antioxidant properties of some pyrazole derivatives have been linked to the NH proton of the pyrazole moiety. nih.gov The arrangement of nitrogen atoms within the ring allows for specific hydrogen bonding interactions with target proteins. For instance, in the context of Leishmania major N-myristoyltransferase (NMT), the N2 atom of the pyrazole ring acts as a crucial hydrogen bond acceptor with a conserved serine residue in the active site. acs.orgnih.gov
Substituents on the Pyrazole Ring : The nature of the groups attached to the pyrazole ring significantly influences potency. In a series of inhibitors for the enzyme meprin α, a 3,5-diphenylpyrazole (B73989) derivative demonstrated high intrinsic inhibitory activity. nih.gov For inhibitors of Trypanosoma brucei N-myristoyltransferase, the presence of methyl groups at both the 3- and 5-positions of the pyrazole ring was found to be important; while individual removal of either methyl group was tolerated, the removal of both resulted in a substantial decrease in enzyme potency. acs.orgnih.gov
The N1-Phenyl Group : The phenyl ring at the N1 position of the pyrazole is a critical component. In many cases, this group occupies a hydrophobic pocket within the target enzyme's active site. acs.orgnih.gov Modifications to this phenyl ring can modulate binding affinity and selectivity.
Table 1: Key Pharmacophoric Features of this compound Derivatives
| Pharmacophoric Feature | Role in Biological Activity | Source |
|---|---|---|
| Pyrazole N2 Atom | Hydrogen bond acceptor with target protein residues. | acs.orgnih.gov |
| N1-Substituent (e.g., Methyl) | Binds in a hydrophobic pocket, orienting the molecule for key interactions. | acs.orgnih.gov |
| C3 and C5 Substituents | Contribute to binding affinity; dual substitution can be critical for potency. | acs.orgnih.gov |
| Sulfonamide Group | Contributes to polarity and can be modified to improve pharmacokinetic properties. | acs.orgnih.gov |
Systematic Analysis of Substituent Effects on Activity and Selectivity
Systematic modifications of the substituents on the this compound core have been instrumental in delineating their effects on biological activity and selectivity.
Substituents on the Pyrazole Ring : The size and nature of substituents at the 3- and 5-positions of the pyrazole ring are critical. For meprin α inhibitors, replacing a phenyl group at the 3(5)-position with smaller groups like methyl or benzyl (B1604629) led to a decrease in activity, whereas a cyclopentyl group maintained similar potency. nih.gov The introduction of a cyclohexylcarboxylic acid substituent was found to enhance potency against meprin β, suggesting an interaction with specific residues in the S1 or S1' pocket of the enzyme. nih.gov
Substituents on the N1-Phenyl Ring : The electronic properties of substituents on the N1-phenyl ring can influence activity. For instance, the presence of halogen atoms can enhance hydrophobic interactions with the target, while the nature of other substituents can drastically alter potency. nih.gov A study on monoamine oxidase (MAO) inhibitors showed that a hydroxyphenyl group on the pyrazole ring resulted in higher potency compared to a dimethoxyphenyl group. nih.gov The addition of electron-withdrawing groups has been shown to increase the antinociceptive efficacy of certain pyrazole derivatives. nih.gov
Modifications of the Sulfonamide Moiety : The sulfonamide group is a key target for modification to improve properties such as CNS penetration. Capping the secondary sulfonamide with a methyl group was shown to significantly increase brain-to-blood ratio without a major loss of potency. acs.orgnih.gov Further optimization using a difluoromethyl cap on the sulfonamide improved metabolic stability while maintaining high potency and selectivity. acs.orgnih.gov
Table 2: Effect of Substituents on the Activity of Pyrazole Sulfonamide Derivatives
| Compound Modification | Effect on Activity/Selectivity | Target/Model System | Source |
|---|---|---|---|
| Removal of both 3- and 5-methyl groups | Significant loss in enzyme potency | Trypanosoma brucei N-myristoyltransferase | acs.org |
| Capping sulfonamide nitrogen with a methyl group | Enhanced brain penetration, maintained potency | Mouse model | acs.orgnih.gov |
| Introduction of cyclohexylcarboxylic acid | Increased potency against meprin β | Meprin β enzyme assay | nih.gov |
| Replacement of hydroxyphenyl with dimethoxyphenyl | Lowered MAO inhibition potency | MAO enzyme assay | nih.gov |
| Addition of electron-withdrawing groups | Elevated antinociceptive efficacy | Pain response model | nih.gov |
Rational Design Principles for Enhancing Efficacy and Specificity through Structural Modifications
Rational drug design relies on a deep understanding of the drug target and the SAR of lead compounds to make purposeful structural modifications. nih.gov For this compound derivatives, several rational design principles have been successfully applied.
A primary strategy involves modifying the molecule to improve its pharmacokinetic properties, such as cell permeability and metabolic stability. A notable example is the "capping" of the secondary sulfonamide. acs.orgnih.gov Secondary sulfonamides can be acidic and contribute to a high polar surface area, limiting their ability to cross the blood-brain barrier. nih.gov By converting the secondary sulfonamide to a tertiary sulfonamide (e.g., by adding a methyl or difluoromethyl group), the polarity is reduced, and ionization at physiological pH is prevented, leading to enhanced CNS penetration. acs.orgnih.gov
Another key principle is the exploitation of specific interactions within the target's binding site. The N1-methyl group of a pyrazole sulfonamide inhibitor was observed to fit snugly into a hydrophobic pocket of Leishmania major NMT. acs.orgnih.gov This understanding dictates that larger substituents at this position would likely cause a steric clash and reduce potency, guiding chemists to focus modifications on other parts of the molecule. acs.orgnih.gov
The systematic elaboration of SAR from a lead compound is a cornerstone of rational design. Starting with a compound like NNGH, a broad-spectrum metalloprotease inhibitor, led to the development of more potent and selective sulfonamide-based inhibitors of meprins. nih.gov This iterative process of synthesis and biological testing allows for the gradual refinement of the chemical structure to achieve the desired therapeutic profile. nih.gov
Computational and in Silico Methodologies in the Research of 1 Phenyl 1h Pyrazole 3 Sulfonamide
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. However, specific molecular docking studies detailing the interaction of 1-Phenyl-1H-pyrazole-3-sulfonamide with any biological target have not been identified in the reviewed literature.
Elucidation of Binding Modes within Enzyme Active Sites
The elucidation of binding modes through molecular docking helps to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand and the amino acid residues of an enzyme's active site. This information is crucial for structure-based drug design. A search for studies detailing the binding mode of this compound within any specific enzyme active site did not yield any results.
Prediction and Quantification of Ligand-Receptor Binding Affinities
Computational tools can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the interaction between a ligand and its receptor. Lower binding energies typically indicate a more stable and potent interaction. There is no publicly available data quantifying the predicted binding affinities of this compound with any specific biological receptors.
Table 1: Predicted Ligand-Receptor Binding Affinities for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Not Available | Not Available | Not Available |
Conformational Analysis of Bound Ligands
Conformational analysis of a ligand when it is bound to a target protein is essential to understand the bioactive conformation it adopts. This analysis reveals the three-dimensional arrangement of atoms that is most favorable for binding and biological activity. No studies were found that performed a conformational analysis of this compound in a bound state.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A literature search did not uncover any QSAR models specifically developed for or including this compound to predict its biological activity.
Table 2: QSAR Model Details for this compound
| Model Type | Predicted Activity | Key Descriptors |
| Not Available | Not Available | Not Available |
In Silico Pharmacokinetic Profiling and ADME Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling uses computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties. While patents for more complex molecules synthesized from this compound mention goals of improving pharmacokinetic properties like oral bioavailability, specific in silico ADME predictions for this compound itself are not detailed in the available literature. google.comgoogleapis.com
Assessment of Oral Bioavailability
Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. Computational models can predict oral bioavailability based on physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). A specific in silico assessment of the oral bioavailability of this compound is not available in published research.
Table 3: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Computational Method/Model |
| Oral Bioavailability | Not Available | Not Available |
| Lipinski's Rule of Five Compliance | Not Available | Not Available |
| Blood-Brain Barrier Penetration | Not Available | Not Available |
| CYP450 Inhibition | Not Available | Not Available |
Gastrointestinal Absorption Prediction
The prediction of gastrointestinal (GI) absorption is a critical step in the early phases of drug discovery, offering insights into the potential oral bioavailability of a compound. For this compound, computational models provide a valuable, non-invasive means to estimate its behavior within the human digestive tract. These in silico methods rely on the molecule's physicochemical properties to predict its absorption characteristics.
Key parameters influencing GI absorption include water solubility, permeability across the intestinal epithelium, and the compound's interaction with metabolic enzymes and transporters. Predictive models, such as those provided by pkCSM, utilize a compound's chemical structure, typically represented by a SMILES (Simplified Molecular-Input Line-Entry System) string, to calculate these properties. For this compound, the canonical SMILES string is c1ccc(cc1)n2ccc(n2)S(=O)(=O)N.
Based on this structural information, in silico tools can generate predictions for several crucial absorption-related parameters. These predictions are derived from large datasets of experimentally determined values and sophisticated algorithms that recognize quantitative structure-property relationships (QSPR).
Detailed research findings from computational models suggest that this compound possesses favorable characteristics for oral absorption. The predicted high intestinal absorption percentage indicates that the compound is likely to be efficiently absorbed from the gastrointestinal tract into the bloodstream. This is further supported by the predicted Caco-2 permeability, a widely accepted in vitro model for predicting human intestinal permeability. The predicted value suggests that the compound can effectively traverse the intestinal epithelial barrier.
The following table summarizes the computationally predicted values for key parameters related to the gastrointestinal absorption of this compound.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (log mol/L) | -1.583 | Indicates moderate water solubility. |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.493 | Suggests good permeability across the intestinal cell layer. |
| Intestinal Absorption (Human) (% Absorbed) | 91.533% | Predicts high absorption from the human intestine. |
It is important to note that while these in silico predictions are highly valuable for guiding further research and development, they represent theoretical estimations. Experimental validation through in vitro and in vivo studies is necessary to confirm the actual gastrointestinal absorption profile of this compound.
Concluding Perspectives and Future Research Trajectories for 1 Phenyl 1h Pyrazole 3 Sulfonamide
Synthesis and Biological Activities of 1-Phenyl-1H-pyrazole-3-sulfonamide as a Promising Pharmacological Scaffold
The this compound scaffold is a significant structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The synthesis of derivatives based on this scaffold often involves multi-step procedures, starting from readily available materials. For instance, a common synthetic route involves the condensation of substituted acetophenones with hydrazides to form hydrazones, which are then cyclized using methods like the Vilsmeier-Haack reaction to yield the pyrazole (B372694) core. semanticscholar.org Another approach includes the reaction of 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide with various hydrazines to produce aminopyrazole derivatives. nih.gov
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions. nih.gov When combined with a sulfonamide group, the resulting scaffold exhibits a diverse pharmacological profile. Research has shown that pyrazole-sulfonamide hybrids possess notable anticancer activities, particularly against colon cancer. nih.gov For example, certain phenyl pyrazole derivatives have been found to induce cell death in colon cancer cell lines through apoptosis and autophagy. nih.gov
The versatility of the pyrazole scaffold allows for the introduction of various substituents, leading to compounds with tailored biological activities. For instance, the incorporation of a trifluoromethyl phenyl group has resulted in potent antibacterial agents. nih.gov The pyrazole-sulfonamide moiety is also a recognized pharmacophore in the development of carbonic anhydrase inhibitors, which are targets for various therapeutic areas, including cancer. nih.govnih.gov
Detailed research findings have highlighted the potential of specific derivatives. For example, in a study on colon cancer cells, a phenyl pyrazolo derivative demonstrated the ability to target metastatic cancer types with higher potency than some standard treatments. nih.gov The following table summarizes the biological activities of some pyrazole-sulfonamide derivatives.
Table 1: Biological Activities of Selected Pyrazole-Sulfonamide Derivatives
| Compound Type | Biological Activity | Target/Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Phenyl pyrazolo derivative | Anticancer | HCT-116, HT-29, SW-620 colon cancer cells | Induced apoptosis and autophagy. | nih.gov |
| Diphenyl pyrazole carboxamide derivative | Anticancer | HCT-116, HT-29, SW-620 colon cancer cells | Induced apoptosis and autophagy; reduced cell migration. | nih.gov |
Future Directions in the Design and Synthesis of Novel Derivatives
The promising biological activities of this compound have spurred further research into the design and synthesis of novel derivatives with enhanced potency and selectivity. Future design strategies are likely to focus on several key areas. One approach involves the synthesis of hybrid molecules that combine the pyrazole-sulfonamide scaffold with other pharmacologically active moieties. For example, the creation of pyrazole-containing benzimidazole (B57391) hybrids has yielded compounds with potent anti-proliferative activity against various human tumor cell lines. nih.gov
Another avenue of exploration is the synthesis of derivatives with diverse substitution patterns on both the phenyl and pyrazole rings. The introduction of different functional groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of 1,3-diarylpyrazoles with varying substituents has been investigated for their cytotoxic and antiparasitic profiles. nih.gov The use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient functionalization of the pyrazole core, enabling the creation of a wide range of derivatives. researchgate.net
Future research will also likely leverage ionic liquids as environmentally friendly and efficient solvents and catalysts for the synthesis of pyrazole derivatives. jocpr.com This approach can lead to higher yields and regioselectivity. The development of one-pot synthesis methods, such as the reaction of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with hydrazone, offers a streamlined approach to producing pyrazole carboxylic acids, which can then be converted to a variety of sulfonamide derivatives. nih.gov
The following table outlines potential future research directions in the design and synthesis of novel this compound derivatives.
Table 2: Future Research Directions for Novel Derivatives
| Research Direction | Rationale | Potential Outcome |
|---|---|---|
| Synthesis of Hybrid Molecules | Combining pharmacophores to enhance activity and target multiple pathways. | Novel compounds with improved therapeutic profiles, such as dual-action anticancer agents. |
| Diversification of Substituents | To explore structure-activity relationships and optimize pharmacokinetic properties. | Derivatives with increased potency, selectivity, and improved drug-like properties. |
| Application of Green Chemistry Principles | To develop more sustainable and efficient synthetic routes. | Environmentally friendly and cost-effective production of pyrazole-sulfonamide derivatives. |
Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
To gain a deeper understanding of the mechanisms of action of this compound derivatives, researchers are increasingly employing advanced computational and experimental methodologies. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding interactions of these compounds with their biological targets. nih.gov These studies can provide valuable insights into the key structural features required for potent activity and can guide the rational design of new derivatives. For example, molecular docking has been used to confirm the in vitro inhibitory activity of pyrazole-sulfonamide derivatives against carbonic anhydrase IX. nih.gov
Experimental techniques are also evolving to provide more detailed mechanistic information. X-ray crystallography can be used to determine the three-dimensional structure of these compounds and their complexes with target proteins, offering a precise picture of the binding mode. mdpi.com Advanced spectroscopic techniques, such as multidimensional NMR, can be used to study the conformational dynamics of these molecules in solution.
Furthermore, fragment-based drug discovery (FBDD) is a promising approach for the development of novel inhibitors. acs.org This method involves identifying small molecular fragments that bind to a target protein and then elaborating or combining them to create more potent lead compounds. A modular platform for the systematic elaboration of two-dimensional fragment hits into three-dimensional compounds has been developed, which can accelerate the discovery of novel inhibitors. acs.org
The integration of computational and experimental approaches will be crucial for elucidating the complex biological activities of this compound derivatives and for the development of the next generation of therapeutic agents based on this versatile scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
